molecular formula C15H12ClN3 B11851554 6-Chloro-N-methyl-N-phenylquinazolin-4-amine CAS No. 167410-60-8

6-Chloro-N-methyl-N-phenylquinazolin-4-amine

Cat. No.: B11851554
CAS No.: 167410-60-8
M. Wt: 269.73 g/mol
InChI Key: ZZYIWOPJNXSJRG-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C15H12ClN3 and a molecular weight of 269.73 g/mol . It is known for its unique structure, which includes a quinazoline core substituted with a chlorine atom at the 6th position, a methyl group at the nitrogen atom, and a phenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinone with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine position.

Scientific Research Applications

6-Chloro-N-methyl-N-phenylquinazolin-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-methylquinazolin-4-amine
  • N-methyl-N-phenylquinazolin-4-amine
  • 6-Chloroquinazolin-4-amine

Uniqueness

6-Chloro-N-methyl-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and phenyl group on the quinazoline core differentiates it from other similar compounds.

Properties

CAS No.

167410-60-8

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

6-chloro-N-methyl-N-phenylquinazolin-4-amine

InChI

InChI=1S/C15H12ClN3/c1-19(12-5-3-2-4-6-12)15-13-9-11(16)7-8-14(13)17-10-18-15/h2-10H,1H3

InChI Key

ZZYIWOPJNXSJRG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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